molecular formula C16H13BrClFN2O2S2 B2379995 1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-57-6

1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2379995
CAS RN: 868217-57-6
M. Wt: 463.76
InChI Key: QCZSQUSNVRIWGZ-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, a chlorofluorophenyl group, a sulfonyl group, a sulfanyl group, and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The bromophenyl and chlorofluorophenyl groups are aromatic and planar. The sulfonyl group is polar and can participate in hydrogen bonding. The sulfanyl group is also polar and can participate in hydrogen bonding. The imidazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic aromatic substitution. The sulfonyl group could undergo reactions with nucleophiles. The imidazole ring could act as a base or nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple polar functional groups suggests that it would have a relatively high boiling point and could be soluble in polar solvents. The aromatic rings could contribute to its stability .

Scientific Research Applications

1. Synthetic Chemistry Applications

  • Fluorosulfonylation Reagent: A fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, has been developed for the synthesis of 5-sulfonylfluoro isoxazoles, indicating potential utility in creating structurally diverse molecules (Leng & Qin, 2018).

2. Agricultural Chemistry

  • Antibacterial Activity in Agriculture: Sulfone derivatives with 1,3,4-oxadiazole moieties, similar to the core structure of the compound , have shown effectiveness against rice bacterial leaf blight, demonstrating potential agricultural applications (Shi et al., 2015).

3. Medicinal Chemistry

  • Potential Antimicrobial Agents: Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and screened for antimicrobial activity, suggesting similar potential for related compounds (Badiger et al., 2013).

4. Pharmaceutical Research

  • Synthesis of Novel Pyrazoles for Drug Discovery: Pyrazoles, closely related to imidazoles, have been synthesized and evaluated for properties like anti-breast cancer and anti-inflammatory activity, indicating the relevance of such compounds in pharmaceutical research (Thangarasu et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. The presence of multiple functional groups and a heterocyclic ring suggests that it could interact with a variety of biological targets .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClFN2O2S2/c17-11-4-6-12(7-5-11)25(22,23)21-9-8-20-16(21)24-10-13-14(18)2-1-3-15(13)19/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSQUSNVRIWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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